molecular formula C4HBrCl2N2 B3320036 3-Bromo-4,5-dichloropyridazine CAS No. 120258-54-0

3-Bromo-4,5-dichloropyridazine

Cat. No.: B3320036
CAS No.: 120258-54-0
M. Wt: 227.87 g/mol
InChI Key: KBMSYPKWKUVIOE-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloropyridazine: is a heterocyclic compound that belongs to the pyridazine family. It is characterized by a pyridazine ring substituted with bromine at the third position and chlorine atoms at the fourth and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridazine typically involves halogenation reactions. One common method starts with 3,6-dichloropyridazine as the precursor. The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar halogenation steps but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids/esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4,5-dichloropyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloropyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

    3,5-Dichloropyridazine: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    4-Bromopyridazine: Similar structure but with different substitution patterns, leading to distinct chemical properties.

    3-Bromo-4-chloropyridazine: Another closely related compound with one less chlorine atom.

Uniqueness: 3-Bromo-4,5-dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4,5-dichloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-4-3(7)2(6)1-8-9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSYPKWKUVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720866
Record name 3-Bromo-4,5-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-54-0
Record name 3-Bromo-4,5-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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